molecular formula C20H27NO8 B1605506 Latifoline N-oxide CAS No. 98752-06-8

Latifoline N-oxide

Cat. No.: B1605506
CAS No.: 98752-06-8
M. Wt: 409.4 g/mol
InChI Key: JFRJYXOOUABEPQ-UHFFFAOYSA-N
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Description

Latifoline N-oxide is an alkaloid compound derived from the herbs of Hackelia floribunda. It has a molecular formula of C({20})H({27})NO(_{8}) and a molecular weight of 409.43 g/mol . This compound is known for its various biological activities and is used in scientific research for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Latifoline N-oxide can be synthesized through several chemical routes. One common method involves the oxidation of Latifoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in solvents like chloroform or dichloromethane under controlled temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, specifically the herbs of Hackelia floribunda. The extraction process includes solvent extraction using solvents like ethyl acetate, followed by purification steps such as column chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Latifoline N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound back to Latifoline.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various N-oxide derivatives and reduced forms of Latifoline, depending on the reagents and conditions used.

Scientific Research Applications

Latifoline N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Latifoline N-oxide exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to affect enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Latifoline N-oxide can be compared with other similar alkaloid compounds such as:

    Latifoline: The parent compound, which lacks the N-oxide group.

    Berberine: Another alkaloid with similar biological activities but different structural features.

    Palmatine: Similar in structure and function, often used in comparative studies to highlight the unique properties of this compound.

This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[7-[(3,5-dimethyl-2-oxo-3H-furan-4-carbonyl)peroxymethyl]-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO8/c1-5-11(2)18(22)28-15-7-9-21(25)8-6-14(17(15)21)10-26-29-20(24)16-12(3)19(23)27-13(16)4/h6,11-12,15,17H,5,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJYXOOUABEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC[N+]2(C1C(=CC2)COOC(=O)C3=C(OC(=O)C3C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913102
Record name 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98752-06-8
Record name Latifoline N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098752068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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